2-Methyl-3-nonanol

Description

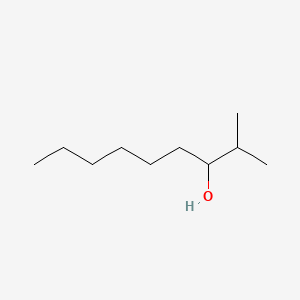

2-Methyl-3-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the third carbon of a nonane chain, with a methyl group attached to the second carbon. This compound is part of the broader family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.

Properties

IUPAC Name |

2-methylnonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYMUXECPHIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949387 | |

| Record name | 2-Methylnonan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26533-33-5 | |

| Record name | 2-Methyl-3-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylnonan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nonanol, 2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Grignard Reaction

$$

\text{Isopropylmagnesium chloride} + \text{n-heptaldehyde} \rightarrow \text{2-Methyl-3-nonanol}

$$

Grignard Reagent Formation: Magnesium turnings (6.08 kg, 250 g atoms) are reacted with isopropyl chloride (19.6 kg, 250 moles) over approximately 4 hours, followed by 2 hours of stirring to ensure complete formation of isopropylmagnesium chloride.

Addition of Aldehyde: 26.5 kg (250 moles) of n-heptaldehyde is added slowly over 12 hours to the Grignard reagent, controlling the vigorous exothermic reaction.

Workup: The reaction mixture is allowed to stand overnight, then worked up by stripping most of the ether solvent.

Isolation: The crude this compound is obtained as a liquid mixture, which is further purified by fractional distillation under reduced pressure (e.g., 150 mm Hg) to separate this compound from by-products such as 1-heptanol and aldol condensation residues.

The reaction typically yields approximately 54.9% of this compound by mole, with a recovery of 21.7 kg (137.2 moles) from the crude mixture.

By-products include 1-heptanol (~7.7%) and aldol residues (~11.4%) which are separated during distillation.

Summary Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of Isopropylmagnesium chloride | Mg + Isopropyl chloride, ether solvent, 4 h + 2 h stirring | Quantitative | Grignard reagent formation |

| Addition of n-heptaldehyde | Slow addition over 12 h, exothermic reaction | - | Controlled to avoid side reactions |

| Workup and ether removal | Overnight standing, distillation | - | Removes solvent and unreacted materials |

| Fractional distillation | Reduced pressure (150 mm Hg), 127–155 °C | 54.9 | Isolates this compound from by-products |

| By-products | 1-Heptanol (7.7%), Aldol residues (11.4%) | - | Removed during distillation |

Analytical and Research Notes

The purity of this compound is typically confirmed by boiling point measurement and refractive index, with values around 154–155 °C at reduced pressure and refractive index $$ n_D^{20} \approx 1.434 $$.

The reaction is sensitive to temperature control and addition rates to minimize side reactions such as aldol condensation of n-heptaldehyde.

The Grignard reagent preparation requires anhydrous conditions and inert atmosphere to prevent quenching.

Attempts to dehydrate this compound using oxalic acid failed due to polymerization, highlighting the need for careful selection of dehydration catalysts.

Literature and Source Reliability

The preparation method described is based on a comprehensive study published by the National Institute of Standards and Technology (NIST), which provides detailed experimental conditions, yields, and purification techniques for this compound and related compounds. This source is authoritative and reliable, reflecting industrial and laboratory-scale synthesis protocols.

Scientific Research Applications

Overview

2-Methyl-3-nonanol is an organic compound classified as a non-alcoholic fatty alcohol. It has garnered attention due to its unique properties and potential applications across various fields, including fragrance formulation, food science, and chemical synthesis. This article explores its scientific research applications, supported by comprehensive data and case studies.

Fragrance and Flavor Industry

This compound is primarily used in the fragrance industry due to its appealing olfactory characteristics. It is utilized as a key ingredient in perfumes and scented products.

- Case Study : A study on the sensory attributes of various compounds found that this compound contributes positively to the overall aroma profile of complex fragrances, enhancing floral and fruity notes .

Food Science

In food science, this compound serves as a flavoring agent. Its application in food products is regulated, ensuring safety and compliance with food safety standards.

- Regulatory Insight : The European Food Safety Authority (EFSA) has evaluated the use of various fatty alcohols, including this compound, confirming its acceptability as a flavoring substance under specific concentration limits .

Chemical Synthesis

The compound is also significant in organic synthesis, particularly in the production of surfactants and other chemical intermediates.

- Synthesis Process : Research indicates that this compound can be synthesized through the hydrogenation of corresponding unsaturated alcohols or via Grignard reactions. This versatility makes it valuable in developing various chemical products .

Data Tables

| Application Area | Specific Use | Regulatory Status |

|---|---|---|

| Fragrance Industry | Key ingredient in perfumes | Approved for use in cosmetics |

| Food Science | Flavoring agent | EFSA approved, subject to limits |

| Chemical Synthesis | Intermediate for surfactants | Not specifically regulated |

Research Findings

Recent studies have highlighted the protective effects of compounds similar to this compound against oxidative stress and inflammation, suggesting potential health benefits when used in dietary applications . Furthermore, ongoing research into its sensory properties continues to reveal insights into its efficacy as a flavor enhancer.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nonanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, undergoing oxidation or reduction reactions that alter its structure and function.

Comparison with Similar Compounds

2-Methyl-2-nonanol: Similar structure but with the hydroxyl group on the second carbon.

3-Nonanol: Lacks the methyl group on the second carbon.

2-Methyl-3-decanol: Has an additional carbon in the chain.

Uniqueness: 2-Methyl-3-nonanol is unique due to its specific placement of the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows it to participate in specific reactions and interactions that other similar compounds may not.

Biological Activity

2-Methyl-3-nonanol, a branched-chain alcohol with the chemical formula C10H22O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, safety profile, and relevant case studies.

This compound can be synthesized through various methods, including the hydration of 2-methyl-1-nonene and other catalytic processes. It is characterized by its pleasant odor and is often used in flavoring and fragrance applications. The compound exhibits a boiling point of approximately 170 °C and has a molecular weight of 158.28 g/mol .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage .

Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory activities. For instance, studies have shown that it can reduce the levels of pro-inflammatory cytokines in response to inflammatory stimuli. This effect may be beneficial in managing conditions characterized by chronic inflammation .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of oxidative stress induced by ischemia. The results indicated that treatment with the compound significantly reduced neuronal damage and improved behavioral outcomes compared to controls .

- Hepatoprotective Activity : Another study assessed the hepatoprotective effects of this compound on liver toxicity induced by acetaminophen in mice. The findings revealed that pre-treatment with the compound significantly mitigated liver damage as evidenced by lower serum levels of liver enzymes (SGPT and SGOT) and reduced histopathological changes .

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests suggest that it has a low toxicity level; however, long-term exposure effects remain under investigation. The compound is generally considered safe for use in food products at regulated concentrations .

Summary of Findings

Q & A

Q. How is the molecular structure of 2-Methyl-3-nonanol validated experimentally, and what spectroscopic methods are most effective?

To confirm the structure, combine nuclear magnetic resonance (NMR) spectroscopy (for carbon/hydrogen environments), infrared (IR) spectroscopy (for hydroxyl group identification), and mass spectrometry (MS) for molecular weight validation. Computational methods like density functional theory (DFT) can predict spectral patterns for cross-verification . For reproducibility, adhere to IUPAC nomenclature and report instrument parameters (e.g., NMR frequency, MS ionization mode) as per standardized protocols .

Q. What methodologies are recommended for determining the physicochemical properties of this compound (e.g., boiling point, solubility)?

Use differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) for boiling point determination. Solubility studies should employ gravimetric or spectrophotometric methods in polar/nonpolar solvents. Report measurements with appropriate significant figures (e.g., boiling point: 481.55 ± 0.5 K) and validate results against databases like NIST Chemistry WebBook .

Q. How can this compound be isolated and purified from natural sources (e.g., oysters)?

Employ liquid-liquid extraction (LLE) with nonpolar solvents (e.g., hexane) followed by fractional distillation. Confirm purity via high-performance liquid chromatography (HPLC) with UV detection. For trace quantification, use gas chromatography-mass spectrometry (GC-MS) with internal standards .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing synthetic routes for this compound (e.g., microbial vs. chemical synthesis)?

Microbial fermentation (e.g., yeast-based pathways) requires strain engineering to enhance yield, while chemical synthesis (e.g., Grignard reactions) demands precise control of stereochemistry. Compare kinetic parameters (e.g., reaction rates, enantiomeric excess) and use design of experiments (DoE) to identify critical variables (temperature, catalyst loading). Include negative controls (e.g., substrate-free batches) to rule out contamination .

Q. How can contradictions in reported physicochemical data (e.g., conflicting boiling points) be resolved?

Conduct cross-laboratory validation using standardized protocols (e.g., ASTM methods). Perform statistical analysis (e.g., ANOVA) to assess inter-lab variability. Review instrumentation calibration records and purity of reference materials. Discrepancies may arise from isomerization or impurities; use tandem MS or chiral chromatography to confirm compound identity .

Q. What bioassay designs are appropriate for studying this compound’s pheromone activity in insects?

Use Y-maze olfactometers to test behavioral responses at varying concentrations (e.g., 10⁻⁶–10⁻² M). Include positive controls (known pheromones) and solvent-only negatives. Report EC₅₀ values with 95% confidence intervals and validate results via electroantennography (EAG) to measure neuronal activation .

Q. How can analytical methods be developed for trace-level detection of this compound in environmental samples?

Optimize solid-phase microextraction (SPME) coupled with GC-MS, using deuterated analogs as internal standards. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves (R² > 0.99). Account for matrix effects by spiking recovery tests in complex samples (e.g., seawater, soil) .

Q. What statistical approaches address variability in bioactivity data across studies?

Apply meta-analysis to aggregate datasets, weighting studies by sample size and precision. Use mixed-effects models to account for inter-study heterogeneity. Report p-values with exact significance thresholds (e.g., p < 0.05) and avoid vague terms like "significant" without statistical backing .

Methodological Standards & Reporting

- Data Precision : Report numerical values to one digit beyond instrument precision (e.g., GC retention time: 12.3 ± 0.1 min) .

- Ethical Compliance : For biological studies, follow institutional guidelines for insect/wildlife handling and declare conflicts of interest .

- Visualization : Use color-coded figures for structural/activity relationships, but avoid excessive chemical numbering (e.g., "Compound A" instead of "4b") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.